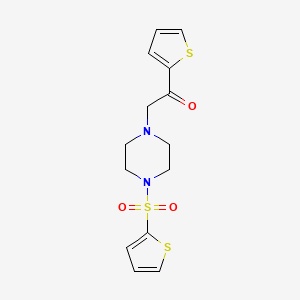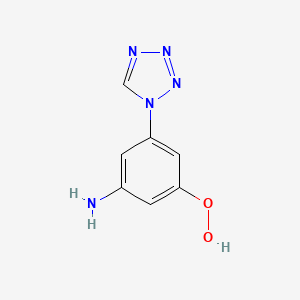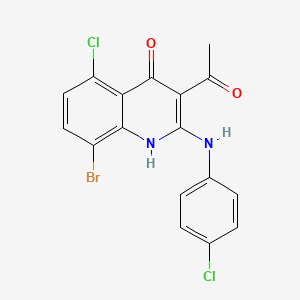
3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound has shown potential as a therapeutic agent in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to have antioxidant properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to study its potential as an anti-malarial agent. Additionally, future research could focus on developing more efficient synthesis methods and exploring its potential use in combination with other drugs.
Synthesemethoden
The synthesis of 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one involves the reaction of 8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-90°C and produces the final product in good yield.
Wissenschaftliche Forschungsanwendungen
3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one has been studied for its potential therapeutic applications in various scientific studies. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an anti-malarial agent.
Eigenschaften
IUPAC Name |
3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPDOIKTMCJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

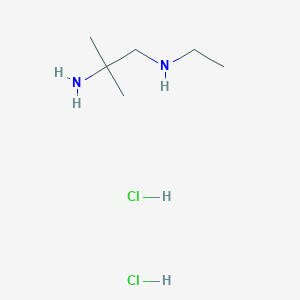
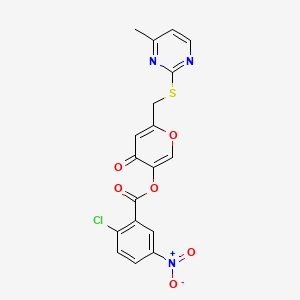
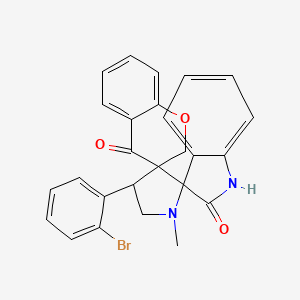
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)
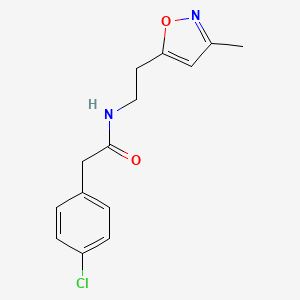
![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)
![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)
![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)
![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2842575.png)
